Cas no 2375273-04-2 (5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride)
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2375273-04-2x500.png)
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2375273-04-2
- 5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
- Z3899644735
- 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride
- EN300-7444439
-
- インチ: 1S/C8H11F2N3.2ClH/c1-13-7-3-2-5(8(9)10)12-6(7)4-11-13;;/h4-5,8,12H,2-3H2,1H3;2*1H
- InChIKey: RPPYKAVSXVPDHJ-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC(C1CCC2=C(C=NN2C)N1)F
計算された属性
- 精确分子量: 259.0454591g/mol
- 同位素质量: 259.0454591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444439-2.5g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-11 | |
Enamine | EN300-7444439-0.1g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 0.1g |
$301.0 | 2025-03-11 | |
1PlusChem | 1P027YUH-100mg |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95% | 100mg |
$434.00 | 2024-05-23 | |
Enamine | EN300-7444439-0.5g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 0.5g |
$679.0 | 2025-03-11 | |
Enamine | EN300-7444439-0.05g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 0.05g |
$202.0 | 2025-03-11 | |
Enamine | EN300-7444439-0.25g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 0.25g |
$431.0 | 2025-03-11 | |
Enamine | EN300-7444439-10.0g |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95.0% | 10.0g |
$3746.0 | 2025-03-11 | |
1PlusChem | 1P027YUH-50mg |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95% | 50mg |
$303.00 | 2024-05-23 | |
Aaron | AR027Z2T-50mg |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95% | 50mg |
$303.00 | 2025-02-15 | |
Aaron | AR027Z2T-250mg |
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride |
2375273-04-2 | 95% | 250mg |
$618.00 | 2025-02-15 |
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochlorideに関する追加情報
Introduction to 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride (CAS No. 2375273-04-2)
The compound 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride, identified by its CAS number 2375273-04-2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of tetrahydropyrazolo[4,3-b]pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride exhibits a unique structural framework that combines a pyrazole ring fused with a pyridine moiety. The presence of a difluoromethyl group at the 5-position and a methyl group at the 1-position introduces specific electronic and steric properties that influence its interactions with biological targets. These structural features make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential pharmacological effects. The tetrahydropyrazolo[4,3-b]pyridine scaffold is particularly noteworthy due to its presence in several bioactive molecules. Studies have shown that this scaffold can modulate various biological pathways, including enzyme inhibition and receptor binding. The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.
One of the most compelling aspects of 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural motif to develop derivatives with enhanced potency and selectivity. For instance, modifications at the difluoromethyl group have been shown to improve metabolic stability and binding affinity to target proteins.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Molecular docking studies suggest that this molecule may interact with enzymes and receptors involved in inflammatory responses and cancer progression. These findings align with ongoing research efforts aimed at identifying novel therapeutic agents for these conditions.
The difluoromethyl group is a key feature that contributes to the pharmacological profile of this compound. This moiety is known to enhance binding interactions by increasing lipophilicity and reducing metabolic degradation. Additionally, the presence of a methyl group at the 1-position influences the overall conformation of the molecule, affecting its ability to fit into specific binding pockets.
In clinical settings, derivatives of tetrahydropyrazolo[4,3-b]pyridine have shown promise in treating neurological disorders and infectious diseases. The structural similarity between 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride and these known active compounds suggests that it may exhibit comparable or even superior biological effects. Further preclinical studies are warranted to validate these hypotheses.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry and catalytic hydrogenation have been employed to improve efficiency. These methods not only enhance production scalability but also minimize environmental impact.
As research continues to uncover new applications for heterocyclic compounds like 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride, collaborations between academic institutions and pharmaceutical companies will be crucial. Such partnerships can accelerate the translation of laboratory findings into tangible therapeutic solutions for patients worldwide.
The future prospects for this compound are promising given its unique structural features and potential biological activities. Continued investigation into its mechanism of action and interaction with disease-related pathways will be essential. By leveraging cutting-edge technologies in drug discovery and development, 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride holds great potential as a lead compound or intermediate in the creation of novel medications.
2375273-04-2 (5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride) Related Products
- 2137837-44-4(Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate)
- 52980-27-5(8-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester)
- 2679826-60-7((3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 1889905-02-5(2-1-(fluoromethyl)cyclobutylethan-1-amine)
- 2228771-91-1(5-{bicyclo2.2.1hept-5-en-2-yl}-1,3-oxazol-2-amine)
- 42599-89-3(2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one)
- 1782807-01-5(5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)
- 205485-24-1(3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 2138366-38-6(1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride)




